Z-Asp-OMe

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

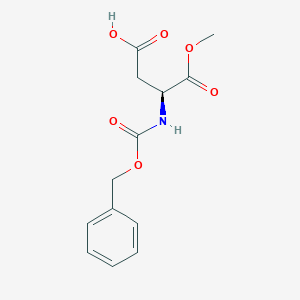

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFFBNAPQRDRQW-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427397 | |

| Record name | Z-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4668-42-2 | |

| Record name | Z-Asp-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Z-Asp-OMe | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Asp-OMe

This technical guide provides a comprehensive overview of Z-Asp-OMe, a key derivative of aspartic acid utilized by researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, and its application in synthetic protocols, with a focus on peptide synthesis.

Core Structure and Identification of this compound

This compound is a synthetically modified amino acid derivative. Its formal chemical name is (3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid .[1] The structure is based on the L-isomer of aspartic acid and features two critical modifications that make it a valuable building block in organic synthesis:

-

"Z" Group (Benzyloxycarbonyl): The alpha-amino group is protected by a benzyloxycarbonyl group (abbreviated as "Z" or "Cbz"). This protecting group is stable under many reaction conditions but can be selectively removed, typically via catalytic hydrogenolysis.

-

"OMe" Group (Methyl Ester): The alpha-carboxyl group is protected as a methyl ester ("OMe"). This prevents its participation in undesired side reactions, such as polymerization, during coupling procedures.[2]

The side-chain beta-carboxyl group remains as a free carboxylic acid, allowing for selective coupling or further modification at this position.

The canonical SMILES representation of the molecule is COC(=O)--INVALID-LINK--O)NC(=O)OCC1=CC=CC=C1.[1][3]

Physicochemical and Quantitative Data

This compound is typically supplied as a white to off-white crystalline solid.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 4668-42-2 | |

| Molecular Formula | C₁₃H₁₅NO₆ | |

| Molecular Weight | 281.26 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 87.0 - 95.0 °C | |

| Solubility | Soluble in Methanol, DMSO. Sparingly soluble in water. | |

| Purity (Typical) | >98.0% (HPLC) | |

| Storage Temperature | Cool & Dry Place (2-8 °C) or -20°C for long-term storage. |

Experimental Protocols and Applications

This compound is primarily used as a specialized building block in peptide synthesis. The Z-protecting group makes it suitable for both solution-phase synthesis and enzymatic peptide synthesis methodologies. A notable application is in the enzymatic synthesis of the aspartame precursor, Z-Asp-Phe-OMe.

Enzymatic Synthesis of Z-Asp-Phe-OMe

This protocol describes the thermolysin-catalyzed condensation reaction between a Z-protected aspartic acid derivative and a phenylalanine methyl ester. This method is a key step in the industrial production of the artificial sweetener aspartame.

1. Materials and Reagents:

-

N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) (structurally very similar to this compound, with the key difference being the free alpha-carboxyl)

-

L-phenylalanine methyl ester (L-Phe-OMe)

-

Thermolysin (immobilized or in solution)

-

Ethyl acetate

-

Aqueous buffer (e.g., Potassium Citrate Buffer)

-

Dispersing agent (e.g., Glycerol)

2. Reaction Setup:

-

A two-phase system is prepared, containing an organic phase (ethyl acetate) and an aqueous buffer phase.

-

The substrates, Z-L-Asp and L-Phe-OMe, are dissolved in the reaction medium. Glycerol may be added to improve dispersion.

-

The pH of the aqueous phase is adjusted to the optimal range for thermolysin activity, typically between 3.0 and 7.5.

-

The reaction temperature is maintained between 25°C and 49°C.

3. Catalysis and Monitoring:

-

The enzyme thermolysin is introduced to the reaction mixture.

-

The reaction involves the consecutive binding of Z-L-Asp and L-Phe-OMe to the enzyme, with the formation of the peptide bond being the rate-determining step.

-

The progress of the reaction is monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) to measure the formation of the product, Z-L-Asp-L-Phe-OMe.

4. Product Isolation and Purification:

-

Upon completion, the enzyme is removed (e.g., by filtration if immobilized).

-

The product, being more hydrophobic, is preferentially partitioned into the ethyl acetate phase.

-

The organic phase is separated, washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Further purification can be achieved through crystallization or column chromatography.

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the enzymatic synthesis of the aspartame precursor, a process where Z-protected aspartic acid derivatives are centrally involved.

Caption: Enzymatic synthesis of Z-Asp-Phe-OMe using thermolysin.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Z-Asp-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-benzyloxycarbonyl-L-aspartic acid α-methyl ester (Z-Asp-OMe), a key reagent in peptide synthesis and a valuable tool in apoptosis research. This document details its physical and chemical characteristics, stability profile, and recommended analytical methodologies, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a foundational understanding of this compound for experimental design and application.

| Property | Value | Reference |

| Chemical Name | (3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | [1] |

| Synonyms | Z-L-Asp-OMe, Cbthis compound, N-Cbz-L-Aspartic Acid α-Methyl Ester | [2] |

| CAS Number | 4668-42-2 | [2][3] |

| Molecular Formula | C₁₃H₁₅NO₆ | [4] |

| Molecular Weight | 281.26 g/mol | |

| Appearance | White to Off-White Powder | |

| Melting Point | 91.0 - 92.0 °C | |

| Density | 1.304 ± 0.06 g/cm³ | |

| Specific Rotation [α]²⁰/D | -16.0° ± 1.5° (c=1 in EtOH) | |

| Purity | >98.0% (HPLC) |

Table 1: Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound is a critical parameter for its use in various experimental settings. While sparingly soluble in water, it exhibits good solubility in several organic solvents.

| Solvent | Solubility |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (711.09 mM) (with sonication) |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

Table 2: Solubility of this compound

Stability and Storage

Proper handling and storage are paramount to maintaining the integrity of this compound. The stability of the compound in both solid and solution forms is detailed below.

Solid-State Stability and Storage

When stored as a solid powder, this compound is stable for extended periods under the recommended conditions.

| Condition | Duration |

| -20°C | 3 years |

| 4°C | 2 years |

Table 3: Long-Term Stability of Solid this compound

For optimal stability, this compound powder should be stored in sealed containers in a cool, dry warehouse at 2-8°C, protected from light and moisture.

Solution Stability and Storage

The stability of this compound in solution is dependent on the solvent and storage temperature. Stock solutions should be prepared fresh, and it is recommended to aliquot and store them to avoid repeated freeze-thaw cycles.

| Storage Temperature | Duration |

| -80°C | 6 months |

| -20°C | 1 month |

Table 4: Stability of this compound in Solution

Decomposition Pathways

The thermal decomposition of N-Cbz protected amino acid esters can proceed via radical mechanisms, leading to the homolytic cleavage of C-C, C-N, and C-O bonds. In an inert atmosphere, this can result in the formation of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and other smaller molecules.

Hydrolysis of the ester group can occur under both acidic and basic conditions, yielding the corresponding carboxylic acid (Z-Asp-OH) and methanol. Under basic conditions, this process is known as saponification. The amide bond of the carbamate protecting group can also be susceptible to hydrolysis under strong acidic or basic conditions, leading to the removal of the benzyloxycarbonyl group.

Experimental Protocols

Accurate and reproducible experimental results rely on well-defined analytical methods. This section provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Quantitative ¹H-NMR for Purity Determination

Quantitative NMR (qNMR) is a powerful technique for determining the purity of this compound without the need for a specific reference standard of the analyte itself.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube.

-

Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and the internal standard are fully soluble.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Ensure the spectrometer is properly tuned and shimmed.

-

Set the pulse angle to 90°.

-

Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A typical D1 of 30-60 seconds is recommended for accurate quantification.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired FID.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate well-resolved, non-overlapping peaks for both this compound and the internal standard. For this compound, characteristic signals include the benzylic protons of the Z-group and the α- and β-protons of the aspartic acid residue.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_IS = Purity of the internal standard

-

HPLC Method for Purity Analysis

HPLC is a standard method for assessing the purity of this compound and detecting any related impurities.

Instrumentation and Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is commonly used.

-

Solvent A: Water + 0.1% TFA

-

Solvent B: Acetonitrile + 0.1% TFA

-

-

Gradient: A typical gradient might run from 10% to 90% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzene ring of the Z-group).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Mass Spectrometry Analysis

Mass spectrometry can be used to confirm the molecular weight and structural integrity of this compound. Electrospray ionization (ESI) is a suitable method.

Expected Fragmentation Pattern:

In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ at m/z 282.1 would be observed. Fragmentation is expected to occur at the labile bonds. Key expected fragments include:

-

Loss of the benzyloxycarbonyl group: Cleavage of the C-O bond of the carbamate can lead to the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group.

-

Decarboxylation: Loss of CO₂ (44 Da) from the free carboxylic acid.

-

Loss of methanol: Loss of CH₃OH (32 Da) from the methyl ester.

A common fragmentation pathway for N-benzyloxycarbonyl protected amino acids involves the loss of benzyl alcohol, followed by the loss of carbon monoxide.

Biological Activity and Applications

This compound is widely recognized for its role as a precursor in peptide synthesis. Furthermore, its derivative, Z-VAD(OMe)-FMK, is a well-known pan-caspase inhibitor, making this compound a relevant compound in the study of apoptosis.

Role as a Caspase Inhibitor Precursor

Caspases are a family of proteases that play a crucial role in the execution of apoptosis (programmed cell death). Inhibitors of caspases are invaluable tools for studying the mechanisms of apoptosis and have potential therapeutic applications. This compound is a building block for more complex caspase inhibitors. For instance, Z-Asp(OMe)-Gln-Met-Asp(OMe)-FMK is a known inhibitor of caspase-3.

Inhibition of the Apoptotic Pathway

The process of apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3. Caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. By inhibiting caspase-3, compounds derived from this compound can block this final execution step.

Safety Information

This compound is classified as harmful if swallowed or inhaled and causes serious eye damage. It is essential to handle this compound with appropriate personal protective equipment, including a dust mask, eye shields, and gloves, in a well-ventilated area.

This guide is intended to provide comprehensive technical information on this compound for research and development purposes. For detailed safety protocols, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

Z-Asp-OMe: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-L-aspartic acid α-methyl ester, commonly abbreviated as Z-Asp-OMe, is a protected amino acid derivative that plays a crucial role in the field of peptide synthesis. Its unique structure, featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group and a methyl ester on the α-carboxyl group, makes it a valuable building block for the controlled and sequential assembly of amino acids into peptides. This technical guide provides an in-depth overview of the discovery, synthesis, and key applications of this compound, with a focus on experimental details and quantitative data.

Discovery and History

The precise first synthesis of this compound is not prominently documented in a singular discovery paper. Instead, its development is situated within the broader advancements in peptide chemistry during the mid to late 20th century.[1] The introduction of the benzyloxycarbonyl (Z) group by Max Bergmann and Leonidas Zervas in 1932 was a seminal moment in peptide synthesis, providing a reliable method for the temporary protection of amino groups.

Following this, the 1970s and 1980s saw a surge in the development of various protected amino acid derivatives to support the burgeoning field of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield. This compound emerged during this period as one of many such derivatives, designed to be readily incorporated into peptide chains while preventing unwanted side reactions at the aspartic acid residue.[1] Its primary historical and ongoing utility lies in its application as a synthetic intermediate in the pharmaceutical industry for the preparation of complex peptides.[1]

Synthesis of this compound and Related Derivatives

Representative Synthesis: N-Cbz-L-Aspartic Acid β-Methyl Ester

The synthesis of Z-Asp(β-OMe)-OH is typically achieved in a two-step process starting from L-aspartic acid.

Step 1: Esterification of L-Aspartic Acid to form L-Aspartic Acid β-Methyl Ester Hydrochloride. [2]

This initial step involves the selective esterification of the β-carboxylic acid group of L-aspartic acid.

-

Experimental Protocol:

-

To 27 ml of methanol, cooled to -10°C, add 3.86 ml of thionyl chloride (SOCl₂) followed by 5g of L-aspartic acid.

-

Allow the solution to warm to room temperature, at which point a clear solution should be obtained.

-

After stirring for 25 minutes at room temperature, add 75 ml of absolute ether.

-

Upon cooling and shaking, the hydrochloride salt of L-aspartic acid β-methyl ester will crystallize as colorless needles.

-

Filter the crystals immediately and wash them with absolute ether.

-

Step 2: N-protection of L-Aspartic Acid β-Methyl Ester Hydrochloride. [2]

The second step involves the protection of the free amino group with a benzyloxycarbonyl (Z) group.

-

Experimental Protocol:

-

To a stirred solution of L-Aspartic acid β-methyl ester hydrochloride (5.03 g, 34.4 mmol) in 76 ml of water and 35 ml of dioxane, add sodium carbonate (Na₂CO₃) (3.6 g, 34.4 mmol) at 0°C.

-

Over a period of 2-3 hours, add benzyl chloroformate (5.93 g, 34.74 mmol) in 42 ml of dioxane.

-

Stir the reaction mixture at room temperature overnight.

-

Extract the solution with 50 ml of ethyl acetate.

-

Acidify the aqueous layer to pH 2 with 6 N HCl.

-

Extract the product with ethyl acetate (2 x 50 ml).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Pass the solution through a short pad of silica gel (eluting with hexanes:EtOAc 1:1) and concentrate to yield the final product.

-

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Z-Asp(β-OMe)-OH and the purity of commercially available this compound.

| Parameter | Value | Reference |

| Z-Asp(β-OMe)-OH Synthesis | ||

| Yield (Step 1) | 92% | |

| Melting Point (Step 1 Product) | 174-177°C | |

| Yield (Step 2) | 63% | |

| Commercial this compound | ||

| Purity (by HPLC) | >98.0% | |

| Purity (by TLC) | ≥98.0% |

Spectroscopic Data for Z-Asp(β-OMe)-OH

-

¹H NMR (CDCl₃): δ 2.63 (d, J=5.66 Hz, 2H, CH₂CHN), 3.67 (s, 3H, CO₂CH₃), 4.07-3.95 (m, 1H, CHN), 5.07 (s, 2H, CH₂Ph), 5.52 (d, J=6.9 Hz, 1H, NH), 7.37-7.27 ppm (m, 5H, Harom).

Biological Activity and Role in Signaling Pathways

Based on the available literature, this compound primarily functions as a chiral building block in organic synthesis, particularly in the construction of peptides. There is no direct evidence to suggest that this compound itself is a signaling molecule or a direct modulator of cellular signaling pathways.

Some sources mention its use as an anti-cancer agent, with a proposed mechanism of inhibiting enzymes essential for cancer cell growth. However, this appears to be a general statement, and specific studies detailing the direct interaction of this compound with signaling pathways are lacking. The connection to cancer is more likely related to the general metabolic importance of aspartate in cancer cell proliferation, rather than a specific signaling role for this protected derivative.

Experimental Workflows and Diagrams

The following diagrams illustrate the synthesis workflow for Z-Asp(β-OMe)-OH.

Caption: Synthesis workflow for N-Cbz-L-Aspartic Acid β-Methyl Ester.

Conclusion

This compound is a foundational tool in the arsenal of peptide chemists. While its discovery is intertwined with the broader evolution of peptide synthesis methodologies rather than a single breakthrough moment, its utility remains undisputed. The synthesis of its β-isomer provides a clear and reproducible protocol that is likely analogous to the preparation of the α-isomer. The lack of evidence for a direct role in cellular signaling underscores its primary function as a synthetic intermediate. For researchers in drug development and peptide science, a thorough understanding of the synthesis and properties of this compound is essential for the successful design and construction of novel peptidic molecules.

References

An In-depth Technical Guide on the Biological Activity of N-Cbz-L-aspartic acid α-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on N-Cbz-L-aspartic acid α-methyl ester. It is intended for research and informational purposes only.

Introduction

N-Carbobenzyloxy-L-aspartic acid α-methyl ester (N-Cbz-L-aspartic acid α-methyl ester) is a protected amino acid derivative that plays a significant role as a building block in synthetic organic chemistry. Its structure, featuring a protected amine group (Cbz) and a methyl ester at the α-carboxyl group, makes it a valuable intermediate in the synthesis of peptides and other complex molecules. While direct and extensive studies on the specific biological activities of this compound are limited in publicly available literature, its chemical nature allows for informed hypotheses regarding its potential interactions within biological systems. This technical guide aims to provide a comprehensive overview of its known applications, potential metabolic fate, and theoretical biological relevance, alongside detailed synthetic protocols.

Physicochemical Properties

A clear understanding of the physicochemical properties of N-Cbz-L-aspartic acid α-methyl ester is fundamental for its application in both chemical synthesis and potential biological studies.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₆ | [1][2] |

| Molecular Weight | 281.26 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [2] |

| CAS Number | 4668-42-2 | [2] |

Role in Chemical Synthesis

The primary and well-documented role of N-Cbz-L-aspartic acid α-methyl ester is as an intermediate in multi-step organic synthesis, particularly in the field of peptide chemistry. The Cbz group serves as a robust protecting group for the amine functionality of L-aspartic acid, preventing unwanted side reactions during peptide coupling. The α-methyl ester protects one of the carboxylic acid groups, allowing for selective reaction at the β-carboxylic acid.

Synthetic Workflow

The synthesis of N-Cbz-L-aspartic acid α-methyl ester and its subsequent use in dipeptide synthesis is a common application. A generalized workflow is depicted below.

Potential Biological Activity and Metabolism

While direct experimental evidence is scarce, the biological activity of N-Cbz-L-aspartic acid α-methyl ester can be postulated based on its chemical structure. It is plausible that the compound itself is biologically inert but can act as a prodrug, releasing biologically active molecules upon metabolism.

Hypothetical Metabolic Pathway

In a biological system, N-Cbz-L-aspartic acid α-methyl ester could be metabolized by non-specific esterases and proteases.

The released L-aspartic acid is a non-essential amino acid that functions as an excitatory neurotransmitter. The α-methyl ester form might exhibit its own pharmacological profile before further hydrolysis.

Potential Therapeutic Relevance

Based on the activities of structurally related compounds, several areas of potential therapeutic relevance for N-Cbz-L-aspartic acid α-methyl ester or its metabolites can be hypothesized:

-

Antifungal Activity: N-benzoyl amino acid esters have demonstrated antifungal properties. While the Cbz group differs from a benzoyl group, this suggests that N-acylated amino acid esters as a class may have potential as antifungal agents.

-

Enzyme Inhibition: Given its structure as a protected amino acid, this compound could potentially act as a competitive inhibitor for certain proteases or other enzymes that recognize L-aspartic acid derivatives. For instance, some N-(carbobenzyloxy)-L-aspartic acid derivatives have been investigated as inhibitors of topoisomerase IIα.

Experimental Protocols

Synthesis of N-Cbz-L-aspartic acid α-methyl ester

This protocol describes a general two-step synthesis from L-aspartic acid.

Step 1: Esterification of L-Aspartic Acid to form L-Aspartic acid α-methyl ester hydrochloride

-

Cool 100 mL of methanol to -10 °C in a flask equipped with a magnetic stirrer.

-

Slowly add 15 mL of thionyl chloride (SOCl₂) to the cooled methanol while stirring.

-

Gradually add 20 g of L-aspartic acid to the solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Add 300 mL of diethyl ether to the clear solution to precipitate the product.

-

Collect the crystalline L-Aspartic acid α-methyl ester hydrochloride by filtration and wash with diethyl ether.

-

Dry the product under vacuum.

Step 2: N-protection to yield N-Cbz-L-aspartic acid α-methyl ester

-

Dissolve 10 g of L-Aspartic acid α-methyl ester hydrochloride in a mixture of 150 mL of water and 70 mL of dioxane in a flask cooled in an ice bath.

-

Add 7.3 g of sodium carbonate (Na₂CO₃) to the solution.

-

Slowly add a solution of 11.6 g of benzyl chloroformate (Cbz-Cl) in 80 mL of dioxane to the reaction mixture over 2-3 hours, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Extract the solution with 100 mL of ethyl acetate to remove impurities.

-

Acidify the aqueous layer to a pH of 2 with 6 N HCl.

-

Extract the product into ethyl acetate (2 x 100 mL).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield N-Cbz-L-aspartic acid α-methyl ester.

Conclusion

N-Cbz-L-aspartic acid α-methyl ester is a chemically significant molecule primarily utilized as a protected amino acid in organic synthesis. Its direct biological activity has not been extensively characterized. However, its structure suggests potential as a prodrug that, upon metabolic cleavage, could release biologically active moieties. Future research could explore its potential as an enzyme inhibitor or as an antimicrobial agent, areas where related compounds have shown promise. The synthetic protocols provided herein offer a foundation for the preparation of this compound for further investigation.

References

Z-Asp-OMe and its Analogs as Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-OMe (N-benzyloxycarbonyl-L-aspartic acid α-methyl ester) is a derivative of the amino acid aspartic acid. While primarily utilized as a building block in peptide synthesis, its structural features, and those of its close analogs, have garnered interest in the field of protease inhibition. This technical guide provides an in-depth overview of this compound's role as a protease inhibitor, with a particular focus on its potent analog, Z-Asp-CH2-DCB, as a well-characterized inhibitor of caspases, a family of cysteine-aspartic proteases that are central regulators of apoptosis (programmed cell death). Understanding the mechanism and inhibitory profile of these compounds is crucial for their application in biomedical research and as potential scaffolds for drug development.

Mechanism of Action: Targeting the Catalytic Heart of Caspases

The inhibitory activity of this compound and its analogs is centered on their ability to target the active site of specific proteases. The primary targets identified for the Z-Asp scaffold are caspases. Caspases are a family of cysteine proteases that play a crucial role in the initiation and execution phases of apoptosis. They possess a catalytic cysteine residue in their active site and cleave their substrates after specific aspartic acid residues.

The mechanism of inhibition by Z-Asp derivatives, particularly the well-studied analog Z-Asp-CH2-DCB (Z-Asp-2,6-dichlorobenzoyloxymethylketone), is irreversible. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its natural substrates and thereby halting the apoptotic cascade.

Quantitative Inhibitory Data

While specific quantitative inhibitory data for this compound itself is not widely published, its analog, Z-Asp-CH2-DCB, has been characterized as a broad-spectrum caspase inhibitor. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Z-Asp-CH2-DCB against key executioner caspases.

| Inhibitor | Target Protease | IC50 (µM) | Inhibition Type |

| Z-Asp-CH2-DCB | Caspase-3 | 1.1[1][2] | Irreversible |

| Z-Asp-CH2-DCB | Caspase-6 | 4.1[1][2] | Irreversible |

Table 1: Inhibitory activity of Z-Asp-CH2-DCB against selected caspases. Lower IC50 values indicate greater potency.

Experimental Protocols: Assessing Caspase Inhibition

The determination of the inhibitory potency of compounds like Z-Asp-CH2-DCB is typically performed using in vitro enzymatic assays. A common method is the fluorometric caspase activity assay, which measures the cleavage of a fluorogenic substrate by the target caspase in the presence and absence of the inhibitor.

Protocol: Fluorometric Caspase-3 Inhibition Assay

This protocol describes a general procedure for determining the IC50 value of a test compound (e.g., Z-Asp-CH2-DCB) against recombinant human caspase-3.

Materials:

-

Recombinant active human caspase-3

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

-

Test inhibitor (e.g., Z-Asp-CH2-DCB) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in DMSO.

-

Create a series of dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations for the assay.

-

Prepare a working solution of recombinant caspase-3 in Assay Buffer.

-

Prepare a working solution of the Ac-DEVD-AMC substrate in Assay Buffer.

-

-

Assay Setup:

-

In the wells of a 96-well black microplate, add a fixed volume of the diluted inhibitor solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the caspase-3 enzyme solution to all wells except the no-enzyme control.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the Ac-DEVD-AMC substrate solution to all wells.

-

Immediately place the microplate in a fluorometric plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

For each inhibitor concentration, calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of caspase-3 activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathways

Caspases are central to the two primary apoptotic signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are the primary targets of Z-Asp-CH2-DCB.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of a caspase inhibitor.

Conclusion

This compound and its derivatives, particularly Z-Asp-CH2-DCB, represent a valuable class of tools for studying the intricate processes of apoptosis. Their ability to irreversibly inhibit key executioner caspases provides a means to dissect the roles of these proteases in various cellular contexts. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize these compounds effectively in their work. Further investigation into the selectivity profile of these inhibitors against a broader range of proteases will continue to refine their application as specific probes and potential therapeutic leads.

References

The Core of Apoptosis Regulation: A Technical Guide to Z-Asp-OMe Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Z-Asp-OMe (N-benzyloxycarbonyl-aspartic acid methyl ester) derivatives, a critical class of compounds in fundamental biological research and drug discovery. With a primary focus on their role as caspase inhibitors, this document details their synthesis, biological activity, and mechanisms of action. It offers structured data, detailed experimental protocols, and visual diagrams of key pathways and processes to support advanced research and development.

Introduction to this compound Derivatives

This compound and its derivatives are synthetic compounds built upon an aspartic acid scaffold. The N-terminal amine is protected by a benzyloxycarbonyl (Z) group, which enhances cell permeability, while the side-chain carboxyl group is typically modified, often as a methyl ester (OMe). These molecules have become indispensable tools in the study of apoptosis, or programmed cell death, primarily due to their ability to target and inhibit caspases, the central executioners of the apoptotic cascade. By modifying the peptide sequence and the reactive group, researchers have developed a range of specific and broad-spectrum inhibitors to dissect the complex signaling pathways of apoptosis and to explore potential therapeutic interventions in diseases characterized by dysregulated cell death, such as cancer and neurodegenerative disorders.

Synthesis of this compound Derivatives

The synthesis of peptidyl fluoromethyl ketones (FMKs), such as the widely used Z-VAD-FMK, is a multi-step process that can be performed using both solid-phase and solution-phase chemistries. The following sections outline a general workflow and a detailed protocol for the synthesis of a representative this compound derivative.

General Synthesis Workflow

The synthesis of a this compound based peptidyl-FMK inhibitor generally follows a structured workflow, beginning with the preparation of the key fluoromethyl ketone moiety attached to aspartic acid, followed by peptide chain elongation.

Detailed Experimental Protocol: Synthesis of Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK)

This protocol is a composite representation of common methods for the solid-phase synthesis of peptidyl fluoromethyl ketones.[1][2]

Materials:

-

Fmoc-Asp(OtBu)-OH

-

Diazomethane

-

Hydrobromic acid (HBr)

-

Tetrabutylammonium fluoride (TBAF)

-

p-Toluenesulfonic acid (PTSA)

-

Rink Amide MBHA resin

-

Fmoc-Ala-OH

-

Z-Val-OH

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Synthesis of the Fmoc-Asp(OtBu)-FMK Synthon:

-

The synthesis begins with the conversion of the starting amino acid, Fmoc-Asp(OtBu)-OH, into a diazoketone derivative using diazomethane.[1]

-

The resulting diazoketone is then treated with HBr to form the corresponding bromomethyl ketone.[1]

-

The bromomethyl ketone undergoes fluorination using a fluoride source like TBAF in the presence of p-toluenesulfonic acid (PTSA) to yield the Fmoc-Asp(OtBu)-FMK synthon.

-

-

Solid-Phase Peptide Synthesis (SPPS):

-

The Fmoc-Asp(OtBu)-FMK synthon is coupled to a suitable solid support, such as Rink Amide MBHA resin.

-

The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.

-

The next amino acid in the sequence, Fmoc-Ala-OH (5 equivalents), is pre-activated with HATU (4.5 equivalents) and DIPEA (10 equivalents) in DMF and then coupled to the resin-bound aspartic acid derivative. The coupling reaction is typically monitored for completion (e.g., using a Kaiser test).

-

The Fmoc deprotection and coupling steps are repeated for the subsequent amino acid, Z-Val-OH.

-

-

Cleavage and Purification:

-

Once the peptide chain is fully assembled, the resin is washed thoroughly with DMF, DCM, and MeOH and dried under vacuum.

-

The peptide is cleaved from the resin, and the side-chain protecting groups (OtBu) are removed simultaneously using an ice-cold cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIPS, for 30 minutes to 2 hours.

-

The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether multiple times.

-

The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

-

Biological Activity and Quantitative Data

This compound derivatives are most renowned for their ability to inhibit caspases. The specificity and potency of these inhibitors are determined by the peptide sequence, which mimics the natural cleavage site of the caspase, and the nature of the electrophilic "warhead" (e.g., FMK, CHO, AOMK) that irreversibly or reversibly binds to the active site cysteine of the enzyme.

The following tables summarize the inhibitory activity of several key this compound derivatives against various caspases.

Table 1: Inhibition Constants (Ki) of this compound Derivatives

| Inhibitor | Target Caspase | Inhibition Constant (Ki) | Comments |

| Z-tLeu-Asp-H | Caspase-3 | 3.6 nM | A dipeptidyl aldehyde showing high potency. |

| Z-tLeu-Val-Asp-H | Caspase-3 | 18.2 nM | Tripeptidyl aldehyde derivative. |

| Z-Val-tLeu-Asp-H | Caspase-3 | 109 nM | Demonstrates the importance of the P2 residue. |

| Z-EKD-aomk (biotinylated) | Caspase-1 | Low Ki | High affinity for caspase-1. |

| Z-EKD-aomk (biotinylated) | Caspase-3, -7, -8 | Intermediate Ki | Intermediate affinity for apoptotic caspases. |

| Z-EKD-aomk (biotinylated) | Caspase-6 | 550 µM | Low potency against caspase-6. |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound Derivatives

| Inhibitor | Target Caspase(s) | IC50 | Comments |

| Z-VAD-FMK | Pan-caspase | Varies | Broad-spectrum inhibitor, widely used to block apoptosis. |

| Z-DEVD-FMK | Caspase-3 | ~18 µM (cell-based) | Potent inhibitor of the executioner caspase-3. |

| Q-VD-OPh | Pan-caspase | 0.05 µM (cell-based) | Highly efficient inhibition of caspase-3 and -7. |

Mechanism of Action: Inhibition of Apoptotic Signaling Pathways

This compound derivatives exert their biological effects by intercepting the caspase cascade, a central component of the apoptotic signaling network. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, primarily caspase-3 and -7, which are responsible for the cleavage of cellular substrates and the dismantling of the cell.

Broad-spectrum inhibitors like Z-VAD-FMK can inhibit multiple caspases, including the initiator caspases-8 and -9, and the executioner caspase-3, thereby blocking apoptosis induced by both intrinsic and extrinsic signals. More specific inhibitors, such as Z-DEVD-FMK, primarily target caspase-3, allowing researchers to investigate the downstream events of the execution phase of apoptosis.

Key Experimental Protocols

The following are standardized protocols for assessing the biological activity of this compound derivatives in a laboratory setting.

Caspase Activity Assay (Fluorometric)

This protocol measures the activity of specific caspases in cell lysates using a fluorogenic substrate.

Materials:

-

Cells treated with an apoptosis inducer and/or a this compound derivative.

-

Cell Lysis Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, pH 7.4).

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9).

-

Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, pH 7.4).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Prepare Cell Lysates:

-

Harvest 1-2 million cells per condition by centrifugation.

-

Wash cells with ice-cold PBS.

-

Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at ~14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

-

-

Perform the Assay:

-

Dilute the cell lysates to a consistent protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.

-

Add 50 µL of each cell lysate to the wells of a 96-well black microplate.

-

Prepare the substrate solution by diluting the fluorogenic substrate in Assay Buffer to a 2X final concentration (e.g., 100 µM).

-

Start the reaction by adding 50 µL of the 2X substrate solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence plate reader (e.g., Ex/Em ~342/441 nm for AMC).

-

The rate of increase in fluorescence is proportional to the caspase activity.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells plated in a 96-well plate and treated with compounds of interest.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

-

96-well clear microplate.

-

Microplate reader.

Procedure:

-

Plate cells at a desired density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the apoptosis inducer in the presence or absence of various concentrations of the this compound derivative for the desired time period (e.g., 24-48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight at 37°C in a humidified incubator.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Structure-Activity Relationships (SAR)

The efficacy and selectivity of this compound derivatives as caspase inhibitors are highly dependent on their structure. The peptide sequence dictates the recognition by specific caspases, while the "warhead" determines the mechanism of inhibition.

-

P4 Residue: This position is a primary determinant of selectivity. For instance, caspase-3 and -7 prefer an Asp residue at P4 (DEVD sequence), while caspase-8 prefers Leu or Ile (LETD/IETD sequence).

-

P3-P2 Residues: These positions fine-tune the binding affinity and can influence selectivity. Introducing bulky or non-natural amino acids at the P2 position, such as tert-Leucine (tLeu), has been shown to significantly enhance potency against caspase-3.

-

Warhead: The electrophilic warhead is crucial for inhibition. Fluoromethyl ketones (FMK) form an irreversible covalent bond with the active site cysteine. Aldehydes (CHO) are reversible inhibitors. The choice of warhead affects both potency and the duration of action.

-

Z-Group: The N-terminal benzyloxycarbonyl (Z) group is a lipophilic moiety that increases the ability of the peptide inhibitor to cross the cell membrane, making it effective in cell-based assays and in vivo studies.

Conclusion

This compound derivatives are powerful and versatile tools for the study of apoptosis and other biological processes mediated by caspases. Their rational design, based on a deep understanding of caspase structure and substrate specificity, has led to the development of highly potent and selective inhibitors. This guide provides a foundational understanding of their synthesis, biological activity, and application, serving as a valuable resource for researchers aiming to utilize these compounds to unravel complex biological questions and to pioneer new therapeutic strategies.

References

The Role of Z-Asp-OMe in Aspartic Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-OMe, chemically known as N-benzyloxycarbonyl-L-aspartic acid α-methyl ester, is a synthetic derivative of the amino acid aspartate. While its name suggests a direct role in aspartic acid metabolism, its primary and most documented function in biomedical research is as a critical component of synthetic, irreversible caspase inhibitors. This guide will delve into the core function of this compound within these inhibitors, the mechanism by which they induce apoptosis, and the consequential indirect effects on aspartic acid metabolism. Aspartic acid is a non-essential amino acid in humans, synthesized from oxaloacetate, and plays a pivotal role in numerous metabolic pathways including the urea cycle, the citric acid cycle, and as a precursor for other amino acids and nucleotides.[1][2]

This compound as a Key Component of Caspase Inhibitors

This compound is an integral part of widely used caspase inhibitors such as Z-DEVD-FMK and Z-VAD-FMK. Caspases (cysteine-aspartic proteases) are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[3] They exhibit specificity for cleaving target proteins after an aspartic acid residue.[4]

The Z- (benzyloxycarbonyl) group on this compound serves as an amino-terminal protecting group, and the methyl ester (-OMe) protects the alpha-carboxyl group. In caspase inhibitors like Z-DEVD-FMK, the Z-Asp(OMe) moiety is part of a peptide sequence that mimics the caspase cleavage site. The fluoromethylketone (FMK) group then irreversibly binds to the catalytic cysteine residue in the caspase active site, thereby inactivating the enzyme.[5] The O-methylation of the aspartic acid residue enhances the stability and cell permeability of the inhibitor.

Impact on Apoptosis and Indirect Effects on Aspartic Acid Metabolism

The inhibition of caspases, particularly executioner caspases like caspase-3, by compounds containing this compound blocks the apoptotic cascade. Apoptosis is a highly regulated process that involves the systematic dismantling of the cell. This process has profound effects on cellular metabolism.

During apoptosis, there are significant shifts in the intracellular concentrations of amino acids. For instance, studies have shown a notable decrease in the intracellular concentration of glutamic acid during apoptosis. Aspartate and glutamate are directly interconverted by the enzyme aspartate aminotransferase (AST). Therefore, a decrease in glutamate levels can be indicative of alterations in aspartate metabolism. Furthermore, zinc deficiency-induced neuronal apoptosis has been associated with an increase in the intracellular concentration of aspartic acid and an increase in its secretion.

Quantitative Data

The following tables summarize the available quantitative data for caspase inhibitors containing the Z-Asp moiety. It is important to note that there is a lack of data on the direct inhibitory effect of this compound itself on enzymes of the aspartic acid metabolism.

| Inhibitor | Target Caspase | Ki (nM) | Cell Line | Comments |

| Z-tLeu-Asp-H | Human Caspase-3 | 3.6 | DLD-1 colon adenocarcinoma | A dipeptide aldehyde inhibitor demonstrating competitive inhibition. |

| Inhibitor | Target Caspase | Concentration | Cell Line | Effect |

| Z-DEVD-FMK | Caspase-3 | 20 µM | Jurkat | Reduced camptothecin-induced apoptosis to control levels. |

| Z-VAD-FMK | Pan-caspase | 50-100 µM | Activated primary T cells | Blocked FasL-mediated apoptosis. |

Experimental Protocols

Protocol 1: In Vitro Caspase-3 Inhibition Assay

This protocol is adapted from procedures for measuring caspase activity using a fluorogenic substrate.

1. Reagents and Materials:

-

Recombinant active human caspase-3

-

Caspase-3 inhibitor (e.g., Z-DEVD-FMK)

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

2. Procedure:

-

Prepare a stock solution of the Z-DEVD-FMK inhibitor in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the inhibitor in the assay buffer to achieve a range of desired final concentrations.

-

In the wells of a 96-well plate, add the diluted inhibitor or DMSO (for the control).

-

Add recombinant active caspase-3 to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Prepare the substrate solution by diluting the Ac-DEVD-AMC stock in the assay buffer.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Continue to monitor the fluorescence kinetically over a period of 1-2 hours at 37°C.

-

Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value.

Protocol 2: In-Cell Caspase-3 Activity Assay

This protocol is based on methods for detecting active caspases in living cells.

1. Reagents and Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., camptothecin, staurosporine)

-

Z-DEVD-FMK

-

Fluorescently labeled caspase-3 inhibitor (e.g., Red-DEVD-FMK) or a kit for detecting active caspase-3

-

Flow cytometer or fluorescence microscope

-

PBS

-

Wash Buffer

2. Procedure:

-

Culture cells to the desired density in a multi-well plate.

-

Prepare a stock solution of Z-DEVD-FMK in DMSO.

-

Pre-incubate the cells with various concentrations of Z-DEVD-FMK or DMSO (vehicle control) for 1-2 hours.

-

Induce apoptosis by adding the apoptosis-inducing agent to the appropriate wells. Include a non-induced control.

-

Incubate the cells for the time required to induce apoptosis (typically 3-6 hours).

-

Add the fluorescently labeled caspase-3 substrate/inhibitor (e.g., Red-DEVD-FMK) to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells with Wash Buffer to remove any unbound fluorescent probe.

-

Analyze the cells for fluorescence using a flow cytometer or a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of active caspase-3.

-

Quantify the percentage of apoptotic cells in each condition to determine the inhibitory effect of Z-DEVD-FMK.

Visualizations

Aspartic Acid Metabolism Overview

Caption: Overview of Aspartic Acid's central role in metabolism.

Intrinsic Apoptosis Pathway and Caspase-3 Activation

Caption: Inhibition of Caspase-3 by Z-DEVD-FMK in the intrinsic apoptosis pathway.

Experimental Workflow for In-Cell Caspase Inhibition

Caption: Workflow for assessing in-cell caspase-3 inhibition.

References

- 1. Cacidases: caspases can cleave after aspartate, glutamate and phosphoserine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mpbio.com [mpbio.com]

- 3. Caspase - Wikipedia [en.wikipedia.org]

- 4. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

The Enzymatic Targets of Z-Asp-OMe Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Asp-OMe (N-benzyloxycarbonyl-L-aspartic acid 1-methyl ester) is a protected amino acid derivative that serves as a crucial building block in the synthesis of various biologically active molecules. While this compound itself is not typically characterized as a direct, potent enzyme inhibitor, its core structure is integral to a class of widely studied enzyme inhibitors, most notably the pan-caspase inhibitor Z-VAD(OMe)-FMK. This technical guide will explore the enzymatic targets of compounds derived from the Z-Asp scaffold, with a primary focus on the well-documented pan-caspase inhibitor Z-VAD(OMe)-FMK. We will delve into its inhibitory profile against caspases, the experimental protocols used to determine these interactions, and the signaling pathways modulated by these inhibitors.

Core Enzymatic Targets: The Caspase Family

The primary enzymatic targets of Z-Asp-containing peptide inhibitors like Z-VAD-FMK are the caspases (cysteine-aspartic proteases). These enzymes play a central role in the regulation of apoptosis (programmed cell death) and inflammation. Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor, meaning it broadly targets multiple members of the caspase family.[1][2][3] The benzyloxycarbonyl (Z) group and the peptide sequence (Val-Ala-Asp) direct the inhibitor to the active site of caspases, where the fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue, thereby inactivating the enzyme.[1]

Quantitative Inhibitory Profile of Z-VAD-FMK

The inhibitory potency of Z-VAD-FMK against various caspases is typically determined by measuring its half-maximal inhibitory concentration (IC50). The data presented below is a summary of values reported in the literature. It is important to note that IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.

| Caspase Target | Reported IC50 Range (nM) |

| Caspase-1 | 25 - 400 |

| Caspase-3 | 1.5 - 5800 (mM range also reported)[2] |

| Caspase-4 | Data not consistently reported |

| Caspase-7 | Data not consistently reported |

| Caspase-8 | 25 - 400 |

| Caspase-9 | 25 - 400 |

| Caspase-10 | 25 - 400 |

Note: The wide range for Caspase-3 highlights the variability in reported experimental data. Some sources indicate micromolar to even millimolar IC50 values, suggesting that while Z-VAD-FMK is a pan-caspase inhibitor, its potency can differ significantly among caspase subtypes and experimental setups.

Signaling Pathways Modulated by Z-Asp-Derived Caspase Inhibitors

Pan-caspase inhibitors like Z-VAD-FMK impact the major signaling pathways of apoptosis: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. By inhibiting key executioner and initiator caspases, these compounds can effectively block the downstream events of apoptosis.

The Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This binding event leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Activated caspase-8 then directly activates effector caspases like caspase-3 and caspase-7, and can also cleave Bid to tBid, which activates the intrinsic pathway. Z-VAD-FMK inhibits caspase-8, thereby blocking the initiation and propagation of the death signal from this pathway.

Caption: Inhibition of the Extrinsic Apoptosis Pathway by Z-VAD-FMK.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is triggered by intracellular stresses such as DNA damage, growth factor withdrawal, or oxidative stress. These stresses lead to the activation of BH3-only proteins, which in turn activate Bax and Bak. Activated Bax/Bak oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome. Within the apoptosome, pro-caspase-9 is auto-activated, and active caspase-9 then cleaves and activates effector caspases-3 and -7. Z-VAD-FMK inhibits both the initiator caspase-9 and the effector caspases-3 and -7, thus halting apoptosis progression at multiple points in this pathway.

Caption: Inhibition of the Intrinsic Apoptosis Pathway by Z-VAD-FMK.

Experimental Protocols

The following is a detailed methodology for a common in vitro experiment to assess caspase activity and its inhibition by compounds like Z-VAD-FMK.

Fluorometric Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3 in cell lysates by measuring the fluorescence of a reporter molecule released from a specific substrate.

Materials:

-

Cell Culture: Adherent or suspension cells of interest.

-

Apoptosis Inducer: e.g., Staurosporine, Etoposide, or TNF-α plus Cycloheximide.

-

Inhibitor: Z-VAD-FMK (or other inhibitors to be tested).

-

Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).

-

Assay Buffer (2X): (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT).

-

Caspase-3 Substrate: Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

-

AMC Standard: 7-Amino-4-methylcoumarin for standard curve generation.

-

Microplate Reader: Capable of fluorescence measurement (Excitation ~360-380 nm, Emission ~440-460 nm).

-

96-well black, flat-bottom plates.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere (for adherent cells).

-

Pre-treat cells with Z-VAD-FMK (typically 10-50 µM) or vehicle (DMSO) for 1 hour.

-

Induce apoptosis with the chosen agent and incubate for the desired time period.

-

Include a negative control (untreated cells) and a positive control (apoptosis inducer without inhibitor).

-

-

Cell Lysate Preparation:

-

Harvest cells (trypsinize and/or centrifuge).

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-20 minutes.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a BCA assay).

-

-

Caspase Activity Assay:

-

Dilute the cell lysates to a consistent protein concentration with lysis buffer.

-

In a 96-well black plate, add 50 µL of cell lysate per well.

-

Prepare a reaction mix containing 2X Assay Buffer and Ac-DEVD-AMC substrate (final concentration of 50 µM).

-

Add 50 µL of the reaction mix to each well containing cell lysate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of free AMC.

-

Calculate the rate of AMC release (change in fluorescence over time) for each sample.

-

Convert the fluorescence readings to the amount of AMC released using the standard curve.

-

Express caspase activity as pmol of AMC released per minute per mg of protein.

-

Calculate the percentage of inhibition by Z-VAD-FMK compared to the positive control.

-

Experimental Workflow for Caspase Inhibition Assay

Caption: General workflow for a cell-based caspase inhibition assay.

Conclusion

While this compound is a foundational chemical moiety, its significance in enzymatic targeting is realized through its incorporation into more complex structures, exemplified by the pan-caspase inhibitor Z-VAD-FMK. This inhibitor has been an invaluable tool for elucidating the roles of caspases in apoptosis and other cellular processes. Understanding its broad inhibitory profile, the signaling pathways it modulates, and the experimental methods to assess its activity is crucial for researchers in the fields of cell biology, cancer research, and drug development. The data and protocols provided in this guide offer a comprehensive overview for professionals seeking to utilize or understand the application of Z-Asp-derived caspase inhibitors in their research.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with a C-Terminal Aspartic Acid Methyl Ester using Z-Asp(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with modified C-termini is a crucial aspect of drug discovery and development, as it can significantly impact the peptide's biological activity, stability, and pharmacokinetic properties. One such modification is the esterification of the C-terminal carboxyl group. This application note provides a detailed protocol for the solid-phase synthesis of peptides featuring a C-terminal aspartic acid methyl ester using Z-Asp(OMe)-OH.

The benzyloxycarbonyl (Z) protecting group is traditionally associated with solution-phase peptide synthesis due to its stability under a range of conditions and its removal by hydrogenolysis or strong acids. Its application in solid-phase peptide synthesis (SPPS) is less common, particularly within the widely used Fmoc/tBu strategy. However, in specific cases, such as the introduction of a C-terminal modified residue, a hybrid approach can be employed. This protocol outlines a strategy that utilizes Z-Asp(OMe)-OH as the starting building block, anchored to a suitable resin, followed by peptide chain elongation using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The Boc/Bzl strategy is more compatible with the Z-group due to the use of acidic conditions for the removal of the temporary Nα-Boc group, to which the Z-group is stable.

This application note details the necessary materials, a step-by-step experimental protocol, and discusses the critical parameters and potential challenges associated with this specialized synthetic approach.

Data Presentation

Table 1: Summary of Protecting Groups and their Cleavage Conditions

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Orthogonality to Boc/Bzl Strategy |

| Benzyloxycarbonyl | Z or Cbz | C₆H₅CH₂OCO- | H₂/Pd, HBr/AcOH, HF, TFMSA | Stable to TFA (used for Boc removal) |

| Methyl ester | -OMe | -OCH₃ | Saponification (e.g., NaOH), strong acid | Stable to TFA and HF |

| tert-Butyloxycarbonyl | Boc | (CH₃)₃COCO- | Trifluoroacetic acid (TFA) | N/A (Temporary protecting group) |

| Benzyl | Bzl | C₆H₅CH₂- | HF, TFMSA | N/A (Side-chain protecting group) |

Table 2: Typical Yields and Purity for a Model Pentapeptide Synthesis

| Step | Parameter | Typical Value |

| Resin Loading | Loading of Z-Asp(OMe)-OH on Merrifield resin | 0.5 - 0.8 mmol/g |

| Coupling Efficiency | Per amino acid coupling (Boc-strategy) | >99% (monitored by Kaiser test) |

| Final Cleavage | Yield of crude peptide from resin | 70 - 85% |

| Purity | Purity of crude peptide (by RP-HPLC) | 60 - 75% |

| Final Yield | Overall yield of purified peptide | 30 - 40% |

Experimental Protocols

Materials

-

Resin: Merrifield resin (chloromethylated polystyrene), 1% DVB, 100-200 mesh.

-

Amino Acids: Z-Asp(OMe)-OH, Boc-protected amino acids with appropriate side-chain protection (e.g., Boc-Ala-OH, Boc-Leu-OH, Boc-Gly-OH, Boc-Phe-OH).

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Diethyl ether.

-

Reagents for Anchoring: Cesium carbonate (Cs₂CO₃).

-

Reagents for Deprotection: Trifluoroacetic acid (TFA).

-

Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt) or HBTU/HATU.

-

Neutralization Base: Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) with p-cresol as a scavenger. (Caution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions in a dedicated apparatus).

-

Analytical Equipment: HPLC system for purity analysis, Mass spectrometer for identity confirmation.

Protocol 1: Anchoring of Z-Asp(OMe)-OH to Merrifield Resin

-

Preparation of Cesium Salt:

-

Dissolve Z-Asp(OMe)-OH (1.5 eq.) in a minimal amount of DMF.

-

Add an aqueous solution of Cesium Carbonate (Cs₂CO₃) (0.5 eq.) dropwise while stirring.

-

Lyophilize the solution to obtain the Z-Asp(OMe)-OCs salt as a white powder.

-

-

Anchoring to Resin:

-

Swell the Merrifield resin (1.0 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

-

Drain the DMF.

-

Add a solution of the Z-Asp(OMe)-OCs salt (1.2 eq. relative to resin capacity) in DMF (10 mL).

-

Heat the mixture at 50°C for 12-18 hours with gentle agitation.

-

Wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

-

Determine the loading capacity of the resin by quantitative analysis of the released amino acid after acid hydrolysis of a small sample.

-

Protocol 2: Solid-Phase Peptide Synthesis (Boc-Strategy)

This protocol describes the addition of one amino acid. Repeat the cycle for each subsequent amino acid in the peptide sequence.

-

Resin Swelling: Swell the Z-Asp(OMe)-resin in DCM (10 mL/g) for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.

-

Drain the solution.

-

Treat the resin again with 50% TFA in DCM for 20 minutes.

-

Wash the resin with DCM (3 x 10 mL), isopropanol (1 x 10 mL), and DCM (3 x 10 mL).

-

-

Neutralization:

-

Treat the resin with 10% DIPEA in DCM (v/v) for 2 minutes (twice).

-

Wash the resin with DCM (5 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF/DCM (1:1) for 15 minutes at 0°C.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 3: Cleavage and Deprotection

WARNING: This procedure involves the use of anhydrous HF, which is extremely hazardous. This must be performed by trained personnel in a specialized HF cleavage apparatus.

-

Preparation:

-

Dry the peptide-resin thoroughly under high vacuum for at least 12 hours.

-

Place the dried resin in the reaction vessel of the HF apparatus.

-

Add p-cresol (1 mL per gram of resin) as a scavenger.

-

-

HF Cleavage:

-

Cool the reaction vessel to -10°C.

-

Condense anhydrous HF (10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal:

-

Evaporate the HF under a stream of nitrogen, followed by high vacuum.

-

-

Peptide Precipitation and Washing:

-

Wash the residue with cold diethyl ether to precipitate the peptide and remove the scavenger.

-

Centrifuge and decant the ether. Repeat this step three times.

-

-

Extraction and Lyophilization:

-

Extract the peptide from the resin with an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide.

-

Protocol 4: Saponification of the C-Terminal Methyl Ester (Optional)

If the free C-terminal carboxylate is desired, the methyl ester can be removed post-cleavage.

-

Dissolution: Dissolve the purified peptide in a minimal amount of water or a suitable buffer.

-

Saponification:

-

Cool the solution to 0°C.

-

Add a 0.1 M NaOH solution dropwise while monitoring the pH, maintaining it around 11-12.

-

Stir the reaction at 0°C and monitor the disappearance of the starting material by HPLC.

-

-

Neutralization and Desalting:

-

Once the reaction is complete, neutralize the solution with dilute acetic acid.

-

Desalt the peptide solution using a suitable method (e.g., size-exclusion chromatography or preparative HPLC).

-

-

Lyophilization: Lyophilize the desalted peptide solution to obtain the final product with a free C-terminal carboxylate.

Visualization of Workflows

Caption: Overall workflow for the synthesis of a peptide with a C-terminal Asp(OMe).

Application Notes and Protocols for Z-Asp-OMe in Solution-Phase Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the effective use of N-α-Cbz-L-aspartic acid α-methyl ester (Z-Asp-OMe) in solution-phase peptide synthesis. This document outlines common coupling methodologies, strategies to mitigate side reactions, and detailed experimental protocols with representative data.

Introduction

This compound is a valuable building block in solution-phase peptide synthesis. The N-terminal benzyloxycarbonyl (Z) group offers robust protection, removable under non-acidic conditions via hydrogenolysis, which is orthogonal to many side-chain protecting groups. The α-methyl ester on the side chain of the aspartic acid residue serves to prevent its participation in the coupling reaction and can be selectively removed later if necessary. Careful selection of coupling reagents and reaction conditions is crucial to achieve high yields and purity while minimizing common side reactions such as racemization and aspartimide formation.

Key Considerations and Side Reactions

When using this compound in peptide coupling, two primary side reactions must be considered:

-

Racemization: The activation of the carboxylic acid can lead to the loss of chiral integrity at the α-carbon, particularly when using strong bases or excessive activation times. The addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) is highly recommended.

-